molecular formula C20H32O5 B065738 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] CAS No. 191919-01-4

9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]

Cat. No. B065738
CAS RN: 191919-01-4
M. Wt: 352.5 g/mol
InChI Key: LOLJEILMPWPILA-RLXHZABYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]” is complex and unique. The compound has a molecular formula of C20H32O5 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]” include a molecular weight of 352.5 g/mol . The compound has a molecular formula of C20H32O5 . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.

Scientific Research Applications

Role in Oxidative Stress

“8-iso-15-keto-PGF2alpha” is a metabolite of the isoprostane “8-iso PGF2alpha” in rabbits, monkeys, and humans . Isoprostanes are prostaglandin-like products of non-specific lipid peroxidation . This suggests that “8-iso-15-keto-PGF2alpha” could be used as a biomarker for oxidative stress in various research contexts.

Vasoconstrictor Activity

“8-iso-15-keto-PGF2alpha” has been found to have vasoconstrictor activity when tested on the rat isolated thoracic aorta . This suggests that it could be used in research related to vascular health and diseases.

Inhibition of Platelet Aggregation

“8-iso Prostaglandin F2α”, a related compound, has been found to inhibit platelet aggregation . This suggests that “8-iso-15-keto-PGF2alpha” could potentially have similar effects and could be used in research related to blood clotting disorders.

Role in Lipid Biochemistry

Given that “8-iso-15-keto-PGF2alpha” is a lipid, it could be used in research related to lipid biochemistry . This could include studies on lipid metabolism, the role of lipids in cell signaling, and the impact of lipids on health and disease.

Role in Reactive Oxygen and Nitrogen Pathways

“8-iso-15-keto-PGF2alpha” could be used in research related to reactive oxygen and nitrogen pathways . These pathways are involved in various physiological processes and diseases, including inflammation, aging, and neurodegenerative diseases.

Role in Lipid Peroxidation

“8-iso-15-keto-PGF2alpha” could be used in research related to lipid peroxidation . Lipid peroxidation is a process that can lead to cell damage, and it is involved in various diseases, including atherosclerosis and cancer.

Mechanism of Action

Target of Action

It belongs to the class of compounds known as eicosanoids , which are known to interact with a variety of receptors in the body, including G-protein coupled receptors and nuclear receptors. These interactions can lead to a wide range of physiological responses.

Biochemical Pathways

Eicosanoids are known to play key roles in various physiological processes, including inflammation, immunity, and platelet aggregation, among others .

properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-RLXHZABYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315507
Record name 8-Iso-15-keto PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-iso-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]

CAS RN

191919-01-4
Record name 8-Iso-15-keto PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191919-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iso-15-keto PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iso-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 2
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 3
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 4
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 5
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 6
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]

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